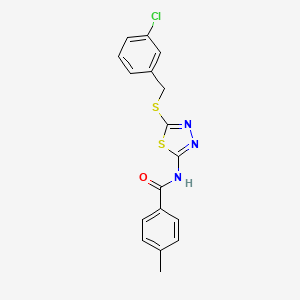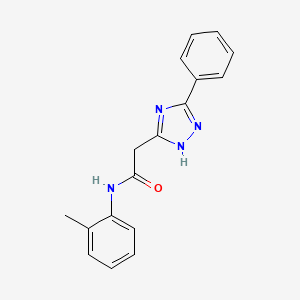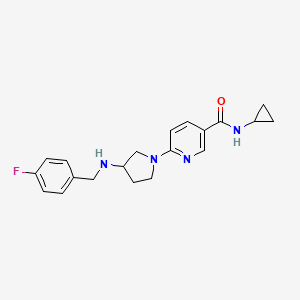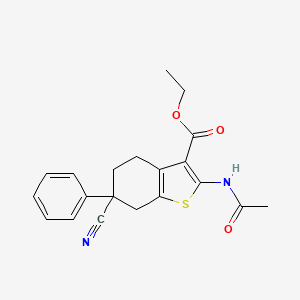![molecular formula C25H21FN4O2 B14962916 2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962916.png)
2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolopyridopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles, pyridines, and benzyl derivatives. The key steps in the synthesis may involve:
Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl, fluorophenyl, and methoxybenzyl groups: These groups are introduced through various substitution reactions, often using reagents such as alkyl halides, aryl halides, and methoxybenzyl halides under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as scaling up the reactions in batch or continuous flow reactors.
化学反応の分析
Types of Reactions
2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-ethyl-3-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 2-ethyl-3-(4-bromophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 2-ethyl-3-(4-methylphenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Uniqueness
The uniqueness of 2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
特性
分子式 |
C25H21FN4O2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
4-ethyl-5-(4-fluorophenyl)-11-[(4-methoxyphenyl)methyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C25H21FN4O2/c1-3-21-23(17-6-8-18(26)9-7-17)24-27-14-20-22(30(24)28-21)12-13-29(25(20)31)15-16-4-10-19(32-2)11-5-16/h4-14H,3,15H2,1-2H3 |
InChIキー |
LPXQLHNAURNXRR-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)CC5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14962842.png)

![2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14962849.png)
![2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14962855.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962876.png)
![N-(2,5-difluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14962881.png)
![4-[(4-Ethoxyphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B14962883.png)

![N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14962898.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14962904.png)
![azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone](/img/structure/B14962918.png)

![9-(furan-2-yl)-4-(3-methylbutyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962928.png)
